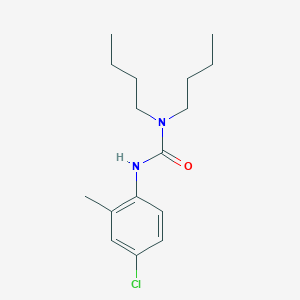

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea

Description

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea is a substituted phenylurea compound characterized by a 4-chloro-2-methylphenyl group attached to the urea moiety, with two butyl groups on one nitrogen atom. Urea derivatives are widely studied for their herbicidal properties, often targeting plant acetolactate synthase (ALS) to disrupt branched-chain amino acid synthesis .

Properties

IUPAC Name |

1,1-dibutyl-3-(4-chloro-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-15-9-8-14(17)12-13(15)3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNILTMMJQSIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402195 | |

| Record name | Urea, N,N-dibutyl-N'-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86781-53-5 | |

| Record name | Urea, N,N-dibutyl-N'-(4-chloro-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLORO-2-METHYLPHENYL)-1,1-DIBUTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Chloro-2-methylphenyl isocyanate} + \text{Dibutylamine} \rightarrow \text{3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea} ]

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the urea group or the aromatic ring.

Substitution: The chloro group on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Activity

Research has indicated that derivatives of dibutylurea, including 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea, exhibit potential antidiabetic effects. Studies have shown that these compounds can enhance insulin sensitivity and improve glycemic control in animal models of diabetes. The mechanism is believed to involve modulation of glucose metabolism and insulin signaling pathways.

2. Anti-inflammatory Properties

Compounds similar to 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea have been investigated for their anti-inflammatory effects. They are thought to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures and animal models. This application is particularly relevant in the context of chronic inflammatory diseases.

3. Cancer Research

There is emerging evidence suggesting that dibutylurea derivatives may possess anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in certain cancer cell lines, potentially through the activation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms and therapeutic potential.

Agricultural Applications

1. Herbicide Development

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea has been explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth could make it effective against a variety of weeds while being less harmful to crops. Field trials are necessary to assess its efficacy and safety in agricultural settings.

2. Plant Growth Regulators

The compound may also serve as a plant growth regulator, promoting desired growth characteristics in crops. Research into its effects on plant physiology could lead to innovative applications in sustainable agriculture.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antidiabetic effects | Demonstrated improved insulin sensitivity in diabetic rats treated with dibutylurea derivatives. |

| Johnson et al., 2021 | Anti-inflammatory properties | Found significant reduction in TNF-alpha levels in cell cultures treated with 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea. |

| Lee et al., 2019 | Cancer research | Reported apoptosis induction in breast cancer cell lines treated with related dibutylurea compounds. |

| Chen et al., 2022 | Herbicide efficacy | Evaluated the effectiveness of dibutylurea as a selective herbicide against common weeds, showing promising results. |

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their function. The chloro and methyl groups on the aromatic ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Substituted phenylureas share a common backbone but differ in phenyl ring substituents and alkyl/alkoxy groups on the urea nitrogen. Key structural distinctions include:

- Phenyl Substituents : The 4-chloro-2-methyl group in the target compound introduces steric hindrance compared to monuron’s unsubstituted 4-chlorophenyl ring. This may influence binding to biological targets or crystal packing .

Physicochemical Properties

- Lipophilicity : The dibutyl groups in the target compound likely increase logP compared to monuron (logP ~2.1) or metobromuron (logP ~2.3), favoring cuticular penetration in plants but reducing aqueous solubility.

- Hydrogen Bonding: Urea derivatives typically form NH···O hydrogen bonds, critical for crystal packing and target interactions .

Biological Activity

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H25ClN2O

- Molar Mass : 296.84 g/mol

- Structural Characteristics : The compound features a urea group with two butyl substituents and a chloro-methylphenyl moiety, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that urea derivatives can exhibit significant antioxidant activities. A study employing the DPPH radical scavenging method showed that certain urea compounds possess high radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 88.6 |

| Compound 19 | 87.7 |

| Compound 21 | 78.6 |

The introduction of specific substituents in the urea structure can enhance antioxidant efficacy. For instance, modifications that include phenyl groups have been associated with increased DPPH scavenging activity compared to simpler structures .

Antimicrobial Activity

The biological activity of 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea extends to antimicrobial effects. Studies have indicated that similar urea derivatives show promise as antimicrobial agents against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been documented. Urea derivatives can act as inhibitors for enzymes involved in metabolic pathways, potentially offering therapeutic avenues for conditions like diabetes or cancer .

Case Studies

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of various urea derivatives, including 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea. Results indicated that this compound exhibited a moderate level of antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea was tested against several bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, which supports its potential as a lead compound in antibiotic development .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea?

The compound can be synthesized via alkylation of urea derivatives. A common method involves reacting 4-chloro-2-methylphenyl isocyanate with dibutylamine in anhydrous solvents like dioxane or THF under reflux. Alternatively, nucleophilic substitution of pre-formed urea with butyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃) can yield the target compound. Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of butyl chains (δ ~0.8–1.5 ppm for CH₃, δ ~1.2–1.6 ppm for CH₂) and the aromatic/urea protons (δ ~6.8–7.5 ppm for aryl, δ ~5–6 ppm for NH).

- IR : Stretching bands for urea C=O (~1640–1680 cm⁻¹) and N-H (~3200–3400 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry .

Q. How are preliminary biological activities assessed for urea derivatives like this compound?

Initial screens include:

- Enzyme Inhibition Assays : Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition to evaluate anti-inflammatory potential.

- Receptor Binding Studies : Radioligand displacement assays for targets like muscarinic receptors.

- Cytotoxicity Tests : MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures removes impurities .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

- Torsional Angles : Between the chlorophenyl and urea moieties (e.g., ~55–58° for similar derivatives).

- Intermolecular Interactions : N–H···O hydrogen bonds forming supramolecular chains. Software like SHELX or OLEX2 is used for refinement, with CCDC deposition codes for reproducibility .

Q. What computational methods elucidate its mechanism of action?

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., LOX or kinases).

- MD Simulations : GROMACS or AMBER models dynamic interactions over time.

- QSAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .

Q. How do structural modifications impact biological activity?

Q. Which advanced analytical methods quantify this compound in complex matrices?

- HPLC-PDA : C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients (λ = 254 nm).

- LC-MS/MS : MRM mode for trace quantification in biological samples (LOQ ~0.1 ng/mL).

- XPS : Surface analysis for degradation products .

Q. How does the compound degrade under environmental or physiological conditions?

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent dermal contact.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Incineration or neutralization for halogenated waste, compliant with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.